![molecular formula C32H47NO3 B1515928 Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate](/img/structure/B1515928.png)
Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[1211002,1105,10015,23017,21]pentacosa-11,17,20-triene-5-carboxylate is a complex organic compound with a unique hexacyclic structure It is characterized by its multiple chiral centers and a combination of oxygen and nitrogen heteroatoms within its framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate involves multiple steps, typically starting from simpler organic molecules. The process often includes cyclization reactions, introduction of methyl groups, and the incorporation of heteroatoms. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Aplicaciones Científicas De Investigación
Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate has several applications in scientific research:
Chemistry: Used as a model compound to study complex organic reactions and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific context of its application.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1R,2S,5S,10S,14R,15R,23R)-1,2,8,8,15,22,22-heptamethyl-20-(pyridine-3-carbonyl)-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid
- Methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19,20-diazahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylate
Uniqueness
The uniqueness of methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate lies in its specific hexacyclic structure and the presence of both oxygen and nitrogen heteroatoms. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C32H47NO3 |
|---|---|
Peso molecular |
493.7 g/mol |
Nombre IUPAC |
methyl (1R,2S,5S,10S,15R)-1,2,8,8,15,22,22-heptamethyl-19-oxa-20-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17,20-triene-5-carboxylate |
InChI |
InChI=1S/C32H47NO3/c1-27(2)13-15-32(26(34)35-8)16-14-30(6)21(22(32)18-27)9-10-24-29(5)17-20-19-36-33-25(20)28(3,4)23(29)11-12-31(24,30)7/h9,19,22-24H,10-18H2,1-8H3/t22-,23?,24?,29-,30+,31+,32-/m0/s1 |
Clave InChI |
KGRUVADREYTUHF-XSVYCTRFSA-N |
SMILES isomérico |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)(CC6=CON=C6C3(C)C)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=CON=C6C5(C)C)C)C)C2C1)C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


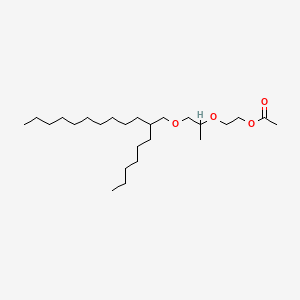
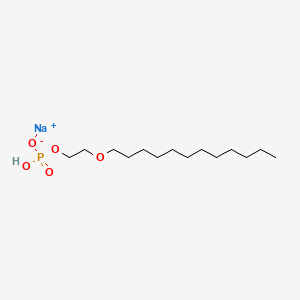
![iron(3+);(2S,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B1515865.png)
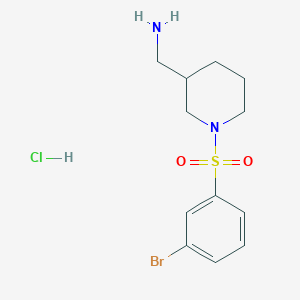
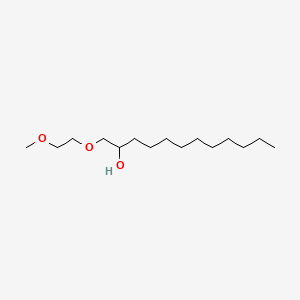
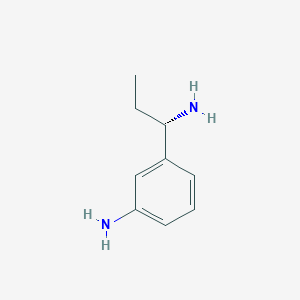
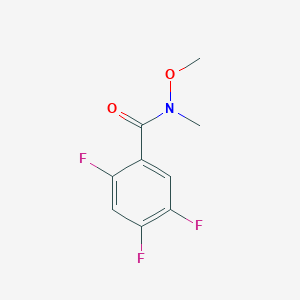
phosphonium chloride](/img/structure/B1515892.png)
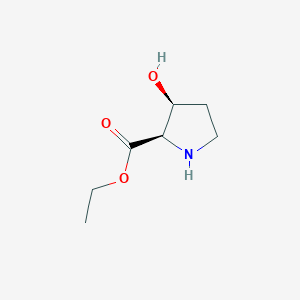
![(S)-7-chloro-1,2-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B1515909.png)
![N-(2-carboxyethyl)-N-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-,mono(4-methylbenzenesulfon-ate)b-Alanine](/img/structure/B1515929.png)
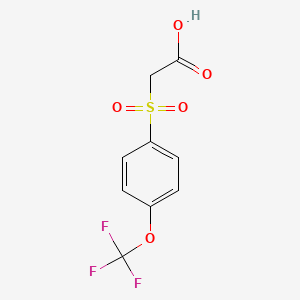
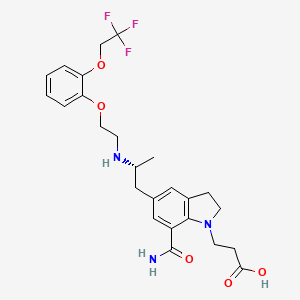
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(1S,2R,4R,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-4-oxobutanoic acid](/img/structure/B1515943.png)
